2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methoxy, and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Amidation: The formation of the benzamide structure.
Thiophen-3-ylmethyl Substitution: The attachment of the thiophen-3-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 2-bromo-5-methoxy-N-(furan-3-ylmethyl)benzamide
- 2-bromo-5-methoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-10-2-3-12(14)11(6-10)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQSGLOUKDJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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